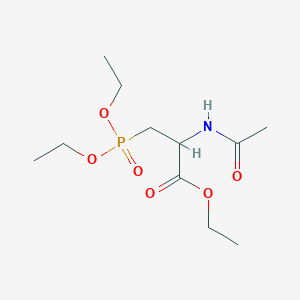
Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is a chemical compound with the molecular formula C11H22NO6P and a molecular weight of 295.27 g/mol. It is known for its utility in various research applications due to its unique chemical structure, which includes an acetamido group and a diethoxyphosphoryl group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate typically involves the reaction of ethyl 2-bromo-3-diethoxyphosphorylpropanoate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxyphosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)propanoate: Similar in structure but lacks the acetamido group.
Triethyl 2-phosphonopropionate: Another related compound with similar applications but different functional groups.
Uniqueness
Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is unique due to the presence of both acetamido and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H22NO6P |
|---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-diethoxyphosphorylpropanoate |
InChI |
InChI=1S/C11H22NO6P/c1-5-16-11(14)10(12-9(4)13)8-19(15,17-6-2)18-7-3/h10H,5-8H2,1-4H3,(H,12,13) |
InChI Key |
NIIITJNYIQIUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CP(=O)(OCC)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















